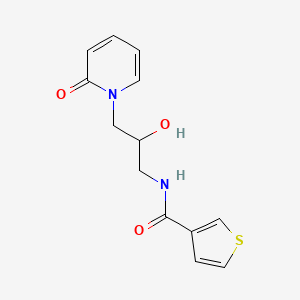

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-11(8-15-5-2-1-3-12(15)17)7-14-13(18)10-4-6-19-9-10/h1-6,9,11,16H,7-8H2,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVGFXQRXITCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide is an organic compound that has garnered attention for its potential biological activities. The compound's unique molecular structure, which includes a thiophene ring and a pyridine derivative, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its interaction with biological systems.

Molecular Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C_{12}H_{12}N_{2}O_{2}S

- Molecular Weight : Approximately 252.30 g/mol

The structure includes:

- A thiophene ring , which is known for its electron-rich properties.

- A pyridine moiety , which may enhance interactions with biological targets.

Antibacterial Activity

Several studies have indicated that thiophene derivatives exhibit significant antibacterial activity. For instance, related compounds have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound I | Staphylococcus aureus | 4.69 µM |

| Compound II | Escherichia coli | 5.64 µM |

| Compound III | Bacillus subtilis | 8.33 µM |

These findings suggest that the structural features of thiophene derivatives contribute to their bioactivity against pathogenic bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that certain derivatives exhibit potent antifungal effects against strains such as Candida albicans.

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | < 1 µg/mL |

| Compound B | Fusarium oxysporum | 56.74 µM |

These results highlight the compound's potential use in treating fungal infections, particularly in light of rising antibiotic resistance .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance. Techniques such as molecular docking and binding affinity assays are being employed to elucidate these interactions further .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The study found that this compound exhibited significant inhibition against multiple bacterial strains, indicating its potential as a lead compound for antibiotic development.

Study 2: Antifungal Properties

In another investigation, researchers assessed the antifungal activity of thiophene derivatives against clinical isolates of Candida species. The results demonstrated that certain modifications to the thiophene structure enhanced antifungal potency, suggesting a structure-activity relationship that could guide future drug design.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling thiophene-3-carboxamide derivatives with 2-oxopyridin-1(2H)-yl precursors via nucleophilic substitution or amide bond formation. For example, analogous compounds (e.g., 6a-g in ) were synthesized using carbodiimide-mediated coupling under inert conditions (e.g., dry DMF, room temperature). Purity validation requires HPLC (≥98% by area normalization) and structural confirmation via H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS (mass accuracy <5 ppm) .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer: Prioritize target-based assays informed by structural analogs. For instance, compounds with the 2-oxopyridin-1(2H)-yl moiety ( ) inhibit p38 MAP kinase, a key mediator in inflammatory pathways. Use in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with recombinant p38α and ATP concentrations near Km values. Include positive controls (e.g., SB203580) and measure IC₅₀ values via dose-response curves .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via:

- HPLC-DAD : Monitor peak area loss and new degradant peaks.

- LC-MS : Identify hydrolytic products (e.g., cleavage of the hydroxypropyl or thiophene-carboxamide groups).

- Karl Fischer Titration : Quantify water absorption, which may accelerate hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biochemical activity data across different assay formats?

Methodological Answer: Discrepancies may arise from assay interference (e.g., compound aggregation, redox activity). Mitigation strategies include:

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or amorphous solid dispersions.

- Metabolic Stability : Incubate with liver microsomes; introduce substituents (e.g., fluorine) to block CYP450-mediated oxidation.

- Plasma Protein Binding : Measure via equilibrium dialysis; modify logP (e.g., via propyl chain truncation) to reduce albumin affinity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Core Modifications : Replace thiophene with furan or pyrrole to assess heterocyclic influence on potency.

- Side-Chain Variations : Systematically alter the hydroxypropyl group (e.g., alkylation, fluorination) to probe steric/electronic effects.

- Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent properties with p38 inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.